molecular formula C9H11Br B12121560 1-Bromo-3-ethyl-2-methylbenzene

1-Bromo-3-ethyl-2-methylbenzene

Cat. No.: B12121560
M. Wt: 199.09 g/mol
InChI Key: HYZGQISLBFTGSX-UHFFFAOYSA-N
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Description

1-Bromo-3-ethyl-2-methylbenzene is an organic compound belonging to the class of aromatic hydrocarbons. It consists of a benzene ring substituted with a bromine atom, an ethyl group, and a methyl group. The compound’s molecular formula is C9H11Br, and it is known for its applications in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-ethyl-2-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 3-ethyl-2-methylbenzene using bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3). The reaction typically occurs under controlled conditions to ensure selective substitution at the desired position on the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-ethyl-2-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The ethyl and methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products:

  • Substitution reactions yield various substituted benzene derivatives.
  • Oxidation reactions produce carboxylic acids or aldehydes.
  • Reduction reactions yield the corresponding hydrocarbon.

Scientific Research Applications

1-Bromo-3-ethyl-2-methylbenzene finds applications in several scientific research areas:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving aromatic compounds.

    Medicine: Investigated for potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Bromo-3-ethyl-2-methylbenzene exerts its effects depends on the specific reaction it undergoes. In electrophilic aromatic substitution, the bromine atom acts as an electrophile, forming a sigma complex with the benzene ring. This intermediate then undergoes deprotonation to restore aromaticity . The molecular targets and pathways involved vary based on the reaction conditions and reagents used.

Comparison with Similar Compounds

    1-Bromo-2-methylbenzene:

    1-Bromo-4-ethylbenzene: Another brominated benzene derivative with the ethyl group in the para position relative to the bromine.

    1-Bromo-3-methylbenzene:

Uniqueness: 1-Bromo-3-ethyl-2-methylbenzene is unique due to the specific arrangement of its substituents, which influences its reactivity and applications. The presence of both ethyl and methyl groups provides distinct steric and electronic effects, making it valuable in targeted synthetic applications.

Properties

Molecular Formula

C9H11Br

Molecular Weight

199.09 g/mol

IUPAC Name

1-bromo-3-ethyl-2-methylbenzene

InChI

InChI=1S/C9H11Br/c1-3-8-5-4-6-9(10)7(8)2/h4-6H,3H2,1-2H3

InChI Key

HYZGQISLBFTGSX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)Br)C

Origin of Product

United States

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